Phosphinic acid, 3-pyridinyl-, butyl ester
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Overview
Description
Phosphinic acid, 3-pyridinyl-, butyl ester is a chemical compound with the molecular formula C9H14NO2P It is a derivative of phosphinic acid and contains a pyridine ring, making it a unique organophosphorus compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic acid, 3-pyridinyl-, butyl ester can be achieved through the esterification of phosphinic acid derivatives. One common method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives. This process uses alkyl halides in the presence of triethylamine under solvent-free conditions at 135°C . Another method involves the use of ionic liquids, such as butylmethylimidazolium hexafluorophosphate, to catalyze the reaction of phosphinic acids with alcohols .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes may use continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing reaction yields and minimizing by-products. The use of microwave irradiation and ionic liquids can also be scaled up for industrial applications, providing a more sustainable and efficient production method.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, 3-pyridinyl-, butyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid.
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Substitution: The ester group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Hydrolysis: Trifluoroacetic acid in an aqueous medium is commonly used for acidic hydrolysis.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Alkyl halides and other electrophiles can be used for substitution reactions.
Major Products Formed
Hydrolysis: Phosphinic acid and butanol.
Oxidation: Phosphonic acids and other oxidized derivatives.
Substitution: Various substituted phosphinic acid esters.
Scientific Research Applications
Phosphinic acid, 3-pyridinyl-, butyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of phosphinic acid, 3-pyridinyl-, butyl ester involves its interaction with specific molecular targets and pathways. As a bioisosteric group, it can mimic the behavior of natural phosphates and interact with enzymes and receptors involved in various biological processes . This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Phosphinic acid, 3-pyridinyl-, butyl ester can be compared with other similar compounds, such as:
Phosphonic acids: These compounds contain a P-C bond and are known for their stability and biological activity.
Phosphonates: Similar to phosphinic acids but with different oxidation states and reactivity.
Phosphinopeptides: These compounds contain a phosphinate group and are used as metalloprotease inhibitors.
Uniqueness
This compound is unique due to its combination of a pyridine ring and a phosphinic acid ester group. This structure provides it with distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it an important reagent in organic synthesis, a potential therapeutic agent, and a valuable component in industrial processes.
Properties
CAS No. |
821009-65-8 |
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Molecular Formula |
C9H13NO2P+ |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
butoxy-oxo-pyridin-3-ylphosphanium |
InChI |
InChI=1S/C9H13NO2P/c1-2-3-7-12-13(11)9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3/q+1 |
InChI Key |
IJQMSCVLLCXDQQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[P+](=O)C1=CN=CC=C1 |
Origin of Product |
United States |
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